Lipophilicity (LogP) Differentiation: Methyl 3-(Trifluoromethoxy)benzoate vs. Methyl 3-(Trifluoromethyl)benzoate
The trifluoromethoxy (OCF₃) group significantly elevates the compound's lipophilicity compared to its trifluoromethyl (CF₃) analog. The XLogP3 for Methyl 3-(trifluoromethoxy)benzoate is 3.4 , whereas the LogP for Methyl 3-(trifluoromethyl)benzoate is 2.492 . This demonstrates that OCF₃ imparts greater lipophilicity than CF₃ on an identical molecular scaffold, a crucial factor for modulating blood-brain barrier permeability and target engagement.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Methyl 3-(trifluoromethyl)benzoate: LogP = 2.492 |
| Quantified Difference | Δ LogP ≈ +0.91 |
| Conditions | In silico prediction (XLogP3) for target ; In silico prediction for comparator |
Why This Matters
A higher LogP value of ~0.9 units is a significant difference in medicinal chemistry, often translating to a 10-fold change in membrane permeability, which directly impacts drug candidate selection.
